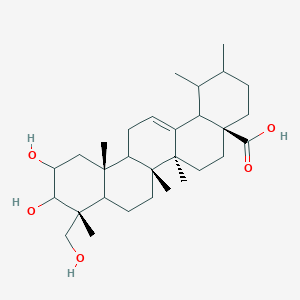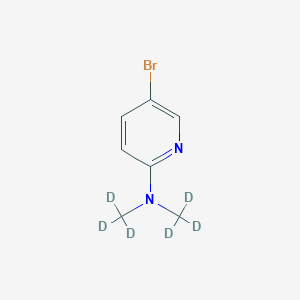![molecular formula C11H14N2O B14011562 3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)
3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] is a heterocyclic compound that features a spiro linkage between a furo[2,3-C]pyridine and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a furo[2,3-C]pyridine derivative with a piperidine derivative under specific conditions. For example, a Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications can be employed .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the formation of the spiro linkage. Specific details on industrial methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. For instance, it may disrupt key cellular signaling pathways by binding to enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine]: Another spiro compound with a different ring fusion pattern.
Spiro-azetidin-2-one derivatives: Known for their biological activities and structural similarities.
Uniqueness
3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] is unique due to its specific spiro linkage and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
spiro[3H-furo[2,3-c]pyridine-2,4'-piperidine] |
InChI |
InChI=1S/C11H14N2O/c1-4-13-8-10-9(1)7-11(14-10)2-5-12-6-3-11/h1,4,8,12H,2-3,5-7H2 |
InChI-Schlüssel |
UGLPVLCFWGFVNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC3=C(O2)C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)
![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
![2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione](/img/structure/B14011499.png)
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)

![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)



![n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide](/img/structure/B14011534.png)
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)


![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)
